6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one
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Overview
Description
6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is a fluorinated compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol . This compound is known for its unique spiro structure, which includes an azetidine ring fused to a benzo[d][1,3]oxazin] ring system. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: Fluorination is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization of the azetidine ring with the benzo[d][1,3]oxazin] ring system, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, while the spiro structure contributes to its stability and bioavailability. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6’-Chloro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one
- 6’-Bromo-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one
- 6’-Iodo-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one
Uniqueness
6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
6-fluoro-1-methylspiro[3,1-benzoxazine-4,3'-azetidine]-2-one |
InChI |
InChI=1S/C11H11FN2O2/c1-14-9-3-2-7(12)4-8(9)11(5-13-6-11)16-10(14)15/h2-4,13H,5-6H2,1H3 |
InChI Key |
UMLDJHWSCLSJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3(CNC3)OC1=O |
Origin of Product |
United States |
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